molecular formula C10H10BrClOS B14058648 1-Bromo-1-(3-chloro-4-(methylthio)phenyl)propan-2-one

1-Bromo-1-(3-chloro-4-(methylthio)phenyl)propan-2-one

Cat. No.: B14058648
M. Wt: 293.61 g/mol
InChI Key: USECBLQCYOVMIX-UHFFFAOYSA-N
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Description

1-Bromo-1-(3-chloro-4-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10BrClOS. This compound is characterized by the presence of a bromine atom, a chlorine atom, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-1-(3-chloro-4-(methylthio)phenyl)propan-2-one typically involves the bromination of 1-(3-chloro-4-(methylthio)phenyl)propan-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(3-chloro-4-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

1-Bromo-1-(3-chloro-4-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(3-chloro-4-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group can participate in electrophilic and nucleophilic interactions, respectively. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-1-(4-chlorophenyl)propan-2-one: Similar structure but lacks the methylthio group.

    1-Bromo-1-(3-chlorophenyl)propan-2-one: Similar structure but lacks the methylthio group and has a different substitution pattern on the phenyl ring.

    1-Bromo-1-(4-methylthio)phenyl)propan-2-one: Similar structure but lacks the chlorine atom.

Uniqueness

1-Bromo-1-(3-chloro-4-(methylthio)phenyl)propan-2-one is unique due to the presence of both chlorine and methylthio substituents on the phenyl ring, which can influence its reactivity and biological activity

Properties

Molecular Formula

C10H10BrClOS

Molecular Weight

293.61 g/mol

IUPAC Name

1-bromo-1-(3-chloro-4-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H10BrClOS/c1-6(13)10(11)7-3-4-9(14-2)8(12)5-7/h3-5,10H,1-2H3

InChI Key

USECBLQCYOVMIX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)SC)Cl)Br

Origin of Product

United States

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